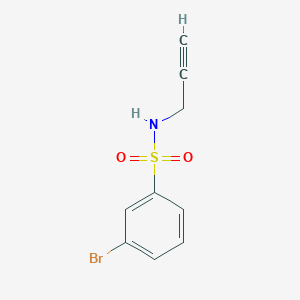

3-bromo-N-prop-2-ynylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-bromo-N-prop-2-ynylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h1,3-5,7,11H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIFCJKJCDLXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Bromo-N-prop-2-ynylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-bromo-N-prop-2-ynylbenzenesulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

Structural Comparisons

A. Substituent Variations on the Benzene Ring

- 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8): Features methyl groups at N and position 3.

- N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide : Contains two bromine atoms (positions 4 and 5) and a methoxy group. Increased bromination enhances electron-withdrawing effects, which may alter reactivity in electrophilic substitutions .

B. Variations in the N-Substituent

- 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide : Substitution with a propenyl (alkene) group instead of propargyl (alkyne) eliminates the triple bond’s reactivity, limiting applications in click chemistry .

C. Heterocyclic Sulfonamides

- 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide : Incorporates a triazole-thiophene hybrid structure. The heterocyclic moieties enhance binding to biological targets (e.g., enzymes) compared to the simpler benzene backbone of the target compound .

Physicochemical Properties

| Property | 3-Bromo-N-prop-2-ynylbenzenesulfonamide | 3-Bromo-N,5-dimethylbenzenesulfonamide | 3-Bromo-N-isopropylbenzenesulfonamide |

|---|---|---|---|

| Molecular Formula | C₉H₈BrNO₂S | C₈H₁₀BrNO₂S | C₉H₁₂BrNO₂S |

| Molecular Weight (g/mol) | 290.13 | 272.14 | 286.16 |

| Key Functional Groups | Br, propargyl, sulfonamide | Br, methyl, sulfonamide | Br, isopropyl, sulfonamide |

| Predicted Solubility | Low in polar solvents due to alkyne | Moderate (methyl enhances lipophilicity) | Low (bulky isopropyl reduces solubility) |

- Melting Points : Propargyl derivatives (e.g., target compound) often exhibit lower melting points than methyl-substituted analogs due to reduced crystallinity .

- Acidity : The propargyl group’s electron-withdrawing nature increases sulfonamide acidity (lower pKa) compared to isopropyl or methyl substituents .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-bromo-N-prop-2-ynylbenzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonylation of propargylamine with 3-bromobenzenesulfonyl chloride. Key steps include:

- Reagent selection: Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Triethylamine is often employed as a base to scavenge HCl.

- Temperature control: Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product.

Optimization may involve adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and solvent polarity (e.g., dichloromethane vs. THF) to enhance yield (>75%) .

Advanced: How can X-ray crystallography and SHELX refinement resolve structural ambiguities in 3-bromo-N-prop-2-ynylbenzenesulfonamide?

Answer:

Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) provides atomic-level structural insights:

-

Data collection: Use a high-resolution diffractometer (e.g., Oxford Xcalibur Ruby Gemini) at low temperature (113 K) to reduce thermal motion artifacts.

-

Key parameters:

Parameter Value Space group P21/c (monoclinic) Unit cell (Å) a = 25.02, b = 5.37, c = 8.13 Resolution ≤0.84 Å -

Refinement: Apply anisotropic displacement parameters and validate using R-factors (R₁ < 0.03 for high-quality data). SHELX efficiently handles twinning and disorder common in sulfonamide derivatives .

Basic: Which analytical techniques are essential for confirming the identity and purity of this compound?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., propargyl CH₂ at δ ~4.2 ppm, sulfonamide NH at δ ~7.1 ppm).

- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ at m/z 288.98) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental analysis: Validate %C, %H, %N within ±0.3% of theoretical values.

Cross-referencing with literature data for analogous sulfonamides (e.g., N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide) ensures consistency .

Advanced: How should researchers address contradictions between experimental and computational spectroscopic data?

Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or level of theory in computational models.

- Case example: If experimental ¹³C NMR shifts deviate from DFT-predicted values (e.g., B3LYP/6-311+G(d,p)):

- Re-optimize geometry using polarizable continuum models (PCM) for solvent corrections.

- Compare with solid-state NMR to assess crystal packing influences.

- Validate via 2D NMR (HSQC, HMBC) to resolve signal assignments.

- Statistical tools: Use Bland-Altman plots or root-mean-square deviations (RMSD) to quantify agreement .

Advanced: What mechanistic insights guide the design of reactions involving 3-bromo-N-prop-2-ynylbenzenesulfonamide?

Answer:

The bromine and sulfonamide groups enable diverse reactivity:

- Nucleophilic substitution (SₙAr): Bromine at the meta position activates the ring for displacement with amines/thiols (e.g., K₂CO₃ in DMF at 80°C).

- Alkyne functionalization: Copper-catalyzed click chemistry (e.g., CuI, sodium ascorbate) with azides forms triazole derivatives.

- Mechanistic studies:

- Monitor kinetics via UV-Vis or LC-MS to determine rate laws.

- Computational modeling (DFT) identifies transition states and charge distribution in intermediates .

Basic: How can researchers mitigate decomposition during storage of this compound?

Answer:

- Storage conditions: Keep under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.

- Stability tests: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Additives: Include stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation .

Advanced: What role does 3-bromo-N-prop-2-ynylbenzenesulfonamide play in studying enzyme inhibition?

Answer:

The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase):

- Docking studies: Use AutoDock Vina to simulate binding to CA IX (PDB ID: 3IAI). Key interactions include sulfonamide O–Zn²⁺ coordination (distance ~2.1 Å).

- Kinetic assays: Measure IC₅₀ via stopped-flow fluorimetry (e.g., 4-nitrophenyl acetate hydrolysis).

- Selectivity profiling: Screen against isoform panels to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.